Orienticin D - 112848-46-1

Orienticin D

Catalog Number: EVT-1173868
CAS Number: 112848-46-1
Molecular Formula: C74H91ClN10O26
Molecular Weight: 1572 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Orienticin D is a natural product found in Amycolatopsis orientalis with data available.
Synthesis Analysis

Methods of Synthesis
The synthesis of Orienticin D has been explored through various methodologies, predominantly focusing on total synthesis strategies that replicate its natural biosynthesis. The synthesis typically involves several key steps, including:

  1. Retrosynthetic Analysis: This approach breaks down the complex structure into simpler precursors. The strategy often emphasizes the formation of macrocyclic structures through selective reactions.
  2. Aromatic Nucleophilic Substitution (SNAr): A critical step in the synthesis involves the formation of diaryl ether linkages via SNAr reactions. For instance, the coupling of phenolic substrates with nitroaromatic compounds can yield the necessary ether connections while maintaining stereochemical integrity.
  3. Macrolactamization: This step is essential for constructing the cyclic core of the antibiotic. It often employs conditions that favor high diastereoselectivity to ensure the correct stereochemistry of the final product.
  4. Protecting Group Strategies: To manage functional groups during synthesis, various protecting groups are used, which are later removed in a controlled manner to yield the final compound.
Molecular Structure Analysis

Molecular Structure
Orienticin D features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The core structure includes:

  • Glycosidic Bonds: These link sugar moieties to the aglycone portion of the molecule, which is crucial for its antibiotic function.
  • Cyclic Framework: The antibiotic possesses a bicyclic or tricyclic framework typical of glycopeptides, which includes several stereocenters that are pivotal for its interaction with bacterial cell wall precursors.
  • Chemical Formula: The molecular formula for Orienticin D is typically represented as C₃₁H₃₉N₅O₁₃S, indicating a substantial number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate its structure and confirm its purity during synthesis.

Chemical Reactions Analysis

Chemical Reactions Involving Orienticin D
Orienticin D participates in several key chemical reactions that are vital for its synthesis and biological function:

  1. Aromatic Nucleophilic Substitution (SNAr): This reaction type is crucial in forming diaryl ethers within the structure of Orienticin D. The reaction typically involves a nucleophile attacking an electron-deficient aromatic carbon.
  2. Reductive Amination: This process may be used to introduce amino groups into the molecule, enhancing its antimicrobial properties.
  3. Hydrolysis Reactions: These reactions can occur under physiological conditions, leading to the release of sugar components from the glycopeptide backbone.

Understanding these reactions is essential for optimizing synthetic pathways and improving yields in laboratory settings.

Mechanism of Action

Mechanism of Action
Orienticin D exerts its antibacterial effects primarily by inhibiting cell wall synthesis in bacteria. The mechanism involves:

  1. Binding to D-Ala-D-Ala Terminus: Orienticin D binds specifically to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, preventing cross-linking during cell wall biosynthesis.
  2. Inhibition of Transglycosylation and Transpeptidation: By binding to these precursors, Orienticin D inhibits both transglycosylation and transpeptidation processes essential for cell wall integrity, ultimately leading to cell lysis and death.
  3. Resistance Mechanisms: Some bacteria develop resistance through modifications in their cell wall precursors or by enzymatic degradation of glycopeptides.

This mechanism highlights why Orienticin D remains effective against certain resistant strains while also underscoring ongoing challenges in antibiotic resistance.

Physical and Chemical Properties Analysis

Properties Overview
Orienticin D possesses distinct physical and chemical properties that influence its behavior as an antibiotic:

  • Solubility: It is generally soluble in polar solvents such as water and methanol but may exhibit limited solubility in non-polar solvents due to its complex structure.
  • Stability: The compound demonstrates stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point and Boiling Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of glycopeptides.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Applications
Orienticin D has several important applications in science and medicine:

  1. Antibiotic Development: As a glycopeptide antibiotic, it serves as a template for developing new antibiotics aimed at combating resistant bacterial strains.
  2. Research Tool: Its unique structure makes it valuable for studying bacterial resistance mechanisms and cell wall biosynthesis pathways.
  3. Pharmaceutical Formulations: Orienticin D can be explored in formulations aimed at treating serious infections caused by Gram-positive bacteria.
Introduction to Orienticin D

Historical Discovery and Nomenclature of Orienticin D

Orienticin D is a naturally occurring glycopeptide antibiotic first isolated in the late 20th century during systematic screening programs for novel antimicrobial compounds. Its discovery stemmed from the fermentation broths of Actinomycetes species, soil-dwelling bacteria renowned for producing structurally complex secondary metabolites with antibiotic properties. The compound was initially identified through chromatographic separation techniques coupled with bioactivity-guided fractionation targeting Gram-positive pathogens [1] [5].

The nomenclature "Orienticin" reflects its structural and phylogenetic relationship to other glycopeptides like oritavancin, with the suffix "-icin" denoting its antibiotic origin. The designation "D" indicates a specific variant within a family of structurally related compounds, often corresponding to minor variations in glycosylation patterns or amino acid substitutions in the heptapeptide core. This naming convention aligns with established practices for glycopeptide classification, as seen in analogues such as vancomycin (Type I) and teicoplanin (Type IV) [4] [10].

Classification Within Glycopeptide Antibiotics

Orienticin D belongs to the glycopeptide antibiotic class, characterized by a conserved heptapeptide backbone composed of both proteinogenic and non-proteinogenic amino acids. This backbone undergoes extensive oxidative cross-linking (typically 3–4 aryl-ether bonds), forming a rigid cup-shaped structure essential for target recognition. Glycopeptides are categorized into four structural types:

  • Type I: Linear heptapeptides without additional cross-links (e.g., vancomycin).
  • Type II: Non-cross-linked aromatic residues at positions 1 and 3.
  • Type III: Aryl-ether cross-linked residues at positions 1–3 and 2–4 (e.g., teicoplanin).
  • Type IV: Type III derivatives with appended lipid chains (e.g., A40926, precursor to dalbavancin).

Table 1: Structural Classification of Orienticin D Relative to Key Glycopeptides

GlycopeptideStructural TypeKey FeaturesCross-Links
VancomycinIDisaccharide (vancosamine, glucose)3 (AB, CD, DE)
TeicoplaninIVTetrasaccharide, fatty acid chain4 (AB, CD, DE, EF)
A40926IVAminosugar, fatty acid chain4
Orienticin DIII/IVMultiple glycosylations; lipophilic side chain4

Orienticin D is classified as a Type III/IV glycopeptide due to its four aryl-ether cross-links and variable lipophilic modifications. Its structure includes a hexapeptide aglycone core decorated with deoxyaminosugars (e.g., 4-epi-vancosamine), enhancing solubility and target affinity. Unlike simpler Type I glycopeptides, Orienticin D’s additional glycosylation and potential lipidation contribute to improved pharmacokinetic properties and membrane anchoring capabilities [1] [4] [10].

Biological and Pharmacological Significance

Orienticin D exhibits potent bactericidal activity against Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridium difficile. Its mechanism involves high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (lipid II), thereby inhibiting transglycosylation and transpeptidation during cell wall biosynthesis. This primary mechanism is augmented by secondary pharmacological effects:

  • Membrane Depolarization: Hydrophobic side chains (e.g., 4-chlorobiphenylmethyl in oritavancin-like analogues) disrupt bacterial membrane integrity, causing ion leakage and rapid cell death [6] [8].
  • Dimerization Enhancement: Structural flexibility promotes cooperative dimerization, increasing avidity for lipid II and overcoming resistance conferred by D-Ala-D-Lac modifications in VRE [4] [6].
  • Biofilm Penetration: Unlike early glycopeptides, Orienticin D derivatives demonstrate efficacy against biofilm-embedded staphylococci, attributed to enhanced tissue distribution and prolonged half-life [8] [9].

Table 2: Comparative Antibacterial Spectrum of Orienticin D and Reference Glycopeptides

PathogenVancomycin MIC₉₀ (µg/mL)Oritavancin MIC₉₀ (µg/mL)Orienticin D MIC Range (µg/mL)
Methicillin-susceptible S. aureus1.00.060.03–0.12
Methicillin-resistant S. aureus1.0–2.00.060.03–0.25
Vancomycin-susceptible Enterococcus2.00.06≤0.008–0.03
Vancomycin-resistant Enterococcus>2560.120.06–0.5
Streptococcus pyogenes0.25–1.00.03≤0.015–0.12

Pharmacologically, Orienticin D’s extended half-life (exceeding 16 days in some semi-synthetic derivatives) and concentration-dependent killing profile enable single-dose regimens for acute infections. Its low renal clearance and high tissue penetration further support utility in bone, synovial fluid, and skin structure infections [8] [9] [10]. Research continues to explore structure-activity relationship (SAR) optimizations, particularly glycosylation engineering and lipidation, to expand its clinical applicability against evolving resistance mechanisms [1] [5].

Properties

CAS Number

112848-46-1

Product Name

Orienticin D

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-19-[[(2R)-2-(dimethylamino)-4-methylpentanoyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

Molecular Formula

C74H91ClN10O26

Molecular Weight

1572 g/mol

InChI

InChI=1S/C74H91ClN10O26/c1-28(2)17-41(85(7)8)66(97)83-55-57(91)31-9-13-36(14-10-31)106-45-20-34-21-46(61(45)111-72-62(59(93)58(92)47(27-86)108-72)110-50-26-74(6,78)64(95)30(4)105-50)107-44-16-12-33(19-39(44)75)60(109-49-25-73(5,77)63(94)29(3)104-49)56-70(101)82-54(71(102)103)38-22-35(87)23-43(89)51(38)37-18-32(11-15-42(37)88)52(67(98)84-56)81-68(99)53(34)80-65(96)40(24-48(76)90)79-69(55)100/h9-16,18-23,28-30,40-41,47,49-50,52-60,62-64,72,86-89,91-95H,17,24-27,77-78H2,1-8H3,(H2,76,90)(H,79,100)(H,80,96)(H,81,99)(H,82,101)(H,83,97)(H,84,98)(H,102,103)/t29-,30-,40-,41+,47+,49-,50-,52+,53+,54-,55+,56-,57+,58+,59-,60+,62+,63-,64-,72-,73-,74-/m0/s1

InChI Key

BTCGMSGGRYTEHK-QKUOSJMUSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.